molecular formula C11H14N2O4 B11521295 N'-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide

N'-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide

Cat. No.: B11521295
M. Wt: 238.24 g/mol
InChI Key: CLFWTPYZQXDXRX-UHFFFAOYSA-N
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Description

N’-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to a hydrogen atom or an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 4-hydroxybutanehydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can regenerate the hydrazide. Substitution reactions can produce a variety of derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

N’-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. For example, it can bind to DNA and proteins, affecting their activity and stability. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-dihydroxybenzylidene)-4-hydroxybenzohydrazide
  • N’-(3,4-dihydroxybenzylidene)-4-nitrobenzohydrazide
  • N’-(3,4-dihydroxybenzylidene)-thiosemicarbazone

Uniqueness

N’-(3,4-dihydroxybenzylidene)-4-hydroxybutanehydrazide is unique due to its specific structure, which includes both hydroxyl and hydrazone functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

N-[(3,4-dihydroxyphenyl)methylideneamino]-4-hydroxybutanamide

InChI

InChI=1S/C11H14N2O4/c14-5-1-2-11(17)13-12-7-8-3-4-9(15)10(16)6-8/h3-4,6-7,14-16H,1-2,5H2,(H,13,17)

InChI Key

CLFWTPYZQXDXRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)CCCO)O)O

Origin of Product

United States

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